
Diethyl methyl(3-methyl-4-nitrophenyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl methyl(3-methyl-4-nitrophenyl)propanedioate is an organic compound that belongs to the class of malonates It is characterized by the presence of a diethyl ester group, a methyl group, and a nitrophenyl group attached to a propanedioate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl methyl(3-methyl-4-nitrophenyl)propanedioate typically involves the alkylation of diethyl malonate with an appropriate alkyl halide. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with an alkyl halide, such as methyl iodide, to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl methyl(3-methyl-4-nitrophenyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl methyl(3-methyl-4-nitrophenyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of diethyl methyl(3-methyl-4-nitrophenyl)propanedioate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl (3-fluoro-4-nitrophenyl)(methyl)malonate: Similar structure but with a fluoro group instead of a methyl group.
Diethyl (4-amino-3-fluorophenyl)methylmalonate: Contains an amino group instead of a nitro group.
Uniqueness
Diethyl methyl(3-methyl-4-nitrophenyl)propanedioate is unique due to the presence of both a methyl and a nitrophenyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
58809-99-7 |
|---|---|
Fórmula molecular |
C15H19NO6 |
Peso molecular |
309.31 g/mol |
Nombre IUPAC |
diethyl 2-methyl-2-(3-methyl-4-nitrophenyl)propanedioate |
InChI |
InChI=1S/C15H19NO6/c1-5-21-13(17)15(4,14(18)22-6-2)11-7-8-12(16(19)20)10(3)9-11/h7-9H,5-6H2,1-4H3 |
Clave InChI |
MDXZGRYKUYTRRN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C1=CC(=C(C=C1)[N+](=O)[O-])C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


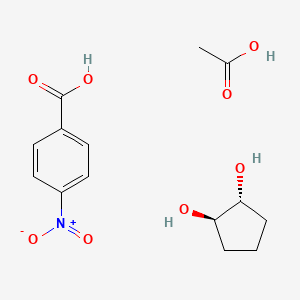
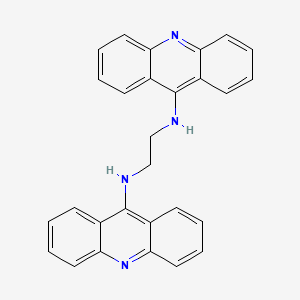
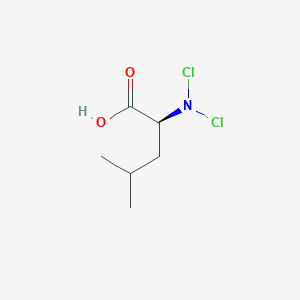

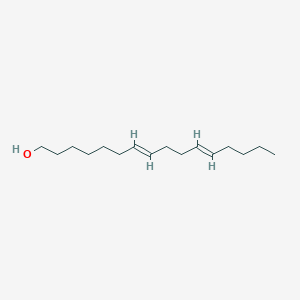
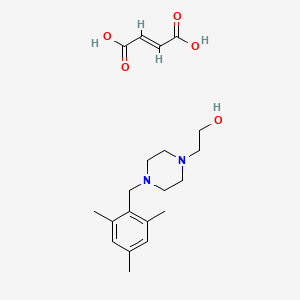
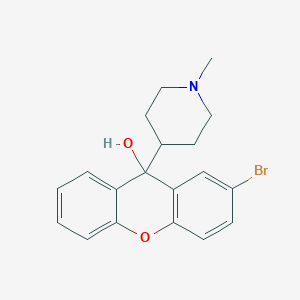

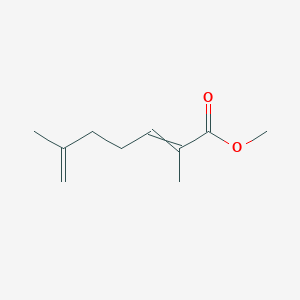
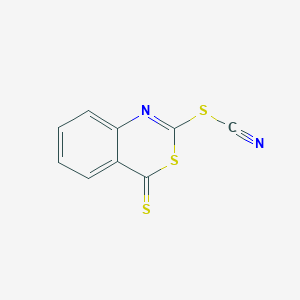
![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14617494.png)
![2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid](/img/structure/B14617495.png)
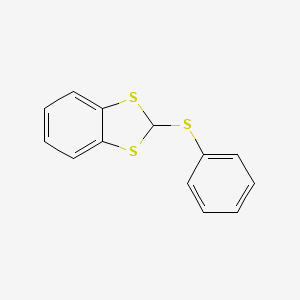
![1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14617515.png)
